molecular formula C23H24BrO2P B1301942 (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide CAS No. 86608-70-0

(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide

Cat. No. B1301942
CAS RN: 86608-70-0
M. Wt: 443.3 g/mol
InChI Key: ZCJKBPSRKLHANV-UHFFFAOYSA-M
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Patent
US04921994

Procedure details

A solution of 25 g. (0.138 mmole) of 2-(2-bromoethyl)-1,3-dioxolane and 36.2 g. (0.138 mmole) of triphenylphosphine in 30 ml. of toluene was heated at 100° C. for 18 hours. The reaction was cooled to yield two phases. The toluene phase was decanted and the oil remaining crystalized at -78° C. in ethyl acetate. Decantation of the ethyl acetate and warming of the crystals to room temperature gave an oil. The oil was dried under vacuum (0.05 torr) at 100° C. for 16 hours to yield 15 g. (27%) of the title compound as a solid glass which was ground to a powder.
Quantity
0.138 mmol
Type
reactant
Reaction Step One
Quantity
0.138 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1.[C:9]1([P:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[Br-:1].[O:5]1[CH2:6][CH2:7][O:8][CH:4]1[CH2:3][CH2:2][P+:15]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.138 mmol
Type
reactant
Smiles
BrCCC1OCCO1
Step Two
Name
Quantity
0.138 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
to yield two phases
CUSTOM
Type
CUSTOM
Details
The toluene phase was decanted
CUSTOM
Type
CUSTOM
Details
the oil remaining crystalized at -78° C. in ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
The oil was dried under vacuum (0.05 torr) at 100° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to yield 15 g

Outcomes

Product
Name
Type
product
Smiles
[Br-].O1C(OCC1)CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.